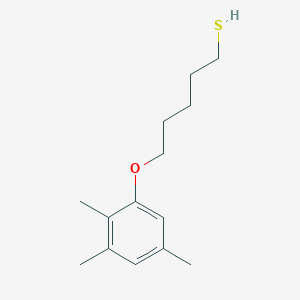![molecular formula C22H23F3N2O2 B4997373 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)
6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, also known as Oxo-AM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Oxo-AM is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and excitatory neurotransmission.
作用机制
6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a reduction of excitatory neurotransmission and impairment of LTP.
Biochemical and physiological effects:
The use of this compound in scientific research has revealed several biochemical and physiological effects. For example, this compound has been shown to reduce the expression of AMPA receptor subunits, which suggests that it may have a neuroprotective effect. Additionally, this compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and addiction.
实验室实验的优点和局限性
One advantage of using 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in lab experiments is its selectivity for the AMPA receptor, which allows for more precise manipulation of synaptic plasticity and excitatory neurotransmission. However, one limitation of using this compound is its potential off-target effects, as it may also interact with other ionotropic glutamate receptors.
未来方向
There are several future directions for the use of 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in scientific research. One direction is to investigate the potential therapeutic applications of this compound in neurological disorders such as epilepsy and stroke. Another direction is to explore the role of AMPA receptors in drug addiction and withdrawal, and to identify potential targets for drug development. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective AMPA receptor antagonists.
合成方法
The synthesis of 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves several steps, including the reaction of 3-(trifluoromethyl)benzylamine with ethyl 4-oxo-1-piperidinecarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the reduced intermediate with 2-phenylethyl isocyanate.
科学研究应用
6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been used in various scientific studies to investigate the role of AMPA receptors in synaptic plasticity and memory formation. For example, this compound has been shown to impair long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. Additionally, this compound has been used to study the role of AMPA receptors in drug addiction and withdrawal, as well as in neurological disorders such as epilepsy and stroke.
属性
IUPAC Name |
6-oxo-N-(2-phenylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O2/c23-22(24,25)19-8-4-7-17(13-19)14-27-15-18(9-10-20(27)28)21(29)26-12-11-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGYVFADJLINPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)

![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)


![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-fluorophenyl)amino]-2-propanol}](/img/structure/B4997377.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4997379.png)
![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)
